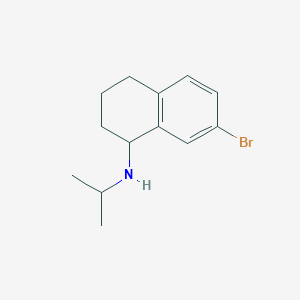![molecular formula C7H8N2 B12854910 2,7a-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12854910.png)
2,7a-dihydro-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7a-Dihydro-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound’s structure consists of a pyrrole ring fused to a pyridine ring, making it a versatile scaffold for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: Several synthetic routes have been developed for the preparation of 2,7a-dihydro-1H-pyrrolo[2,3-b]pyridine. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds can yield the desired pyrrolopyridine structure .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2,7a-Dihydro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyrrolo[2,3-b]pyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrolopyridine scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydropyrrolo[2,3-b]pyridine derivatives, and various substituted pyrrolopyridines .
Scientific Research Applications
2,7a-Dihydro-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has shown potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 2,7a-dihydro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been found to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The compound binds to the ATP-binding site of FGFRs, blocking their activity and thereby inhibiting tumor growth and progression .
Comparison with Similar Compounds
- 1H-pyrrolo[2,3-b]pyridine
- 1,7-Diazaindene
- 7-Aza-1-pyrindine
- 7-Azaindole
Comparison: Compared to its analogs, 2,7a-dihydro-1H-pyrrolo[2,3-b]pyridine exhibits unique properties such as higher potency and selectivity towards specific molecular targets. Its structural features allow for versatile modifications, making it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C7H8N2 |
|---|---|
Molecular Weight |
120.15 g/mol |
IUPAC Name |
2,7a-dihydro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H8N2/c1-2-6-3-5-9-7(6)8-4-1/h1-4,7,9H,5H2 |
InChI Key |
LTIPOSFVFCEOPT-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C=CC=NC2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-Dimethyl-phenylamino)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide](/img/structure/B12854831.png)
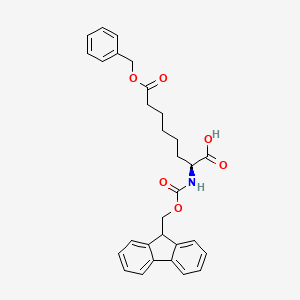
![N-(1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methylpropyl)-3-methylbenzamide](/img/structure/B12854843.png)

![Ethyl 2-(3-fluoro-4-((7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazin-4-yl)amino)phenyl)acetate](/img/structure/B12854856.png)

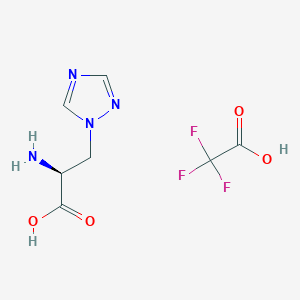
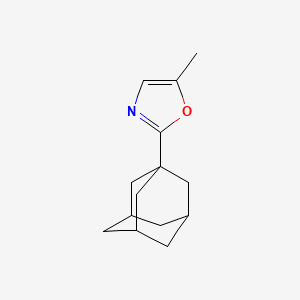
![[4'-(Benzyloxy)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B12854873.png)

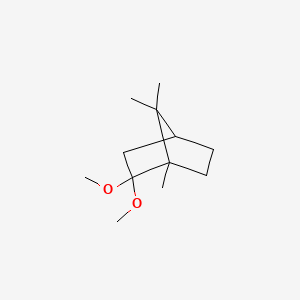
![2-Bromobenzo[d]oxazole-5-carboxamide](/img/structure/B12854899.png)
